molecular formula C11H18 B14557309 4,4-Diethylhepta-1,2,6-triene CAS No. 61786-26-3

4,4-Diethylhepta-1,2,6-triene

Cat. No.: B14557309
CAS No.: 61786-26-3
M. Wt: 150.26 g/mol
InChI Key: FMHXZMCQPVKRND-UHFFFAOYSA-N
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Description

4,4-Diethylhepta-1,2,6-triene is a branched aliphatic triene with the molecular formula C₁₁H₁₈. Its structure features three double bonds at positions 1, 2, and 6, along with two ethyl substituents at the 4th carbon of the heptane backbone. The compound’s reactivity likely stems from conjugation across its double bonds and steric effects from the ethyl groups, which may influence stability and interaction with electrophiles or dienophiles.

Properties

CAS No.

61786-26-3

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

InChI

InChI=1S/C11H18/c1-5-9-11(7-3,8-4)10-6-2/h5,10H,1-2,7-9H2,3-4H3

InChI Key

FMHXZMCQPVKRND-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC=C)C=C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethylhepta-1,2,6-triene typically involves the use of conjugated diene precursors. One common method is the catalytic cycloisomerization of 1,6-enynes using transition metals such as platinum (II) or gold (I) as catalysts . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 4,4-Diethylhepta-1,2,6-triene may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethylhepta-1,2,6-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of epoxides or carbonyl compounds.

    Reduction: Hydrogenation of the double bonds using catalysts like palladium on carbon can yield saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, with reagents such as halogens or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a solvent like carbon tetrachloride.

Major Products:

    Oxidation: Epoxides, aldehydes, or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives or organometallic compounds.

Scientific Research Applications

4,4-Diethylhepta-1,2,6-triene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Diethylhepta-1,2,6-triene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s reactivity is influenced by the delocalization of π-electrons, which stabilizes the transition states and intermediates during chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Highly Branched Isoprenoid (HBI) Trienes

HBI trienes, such as di- and tri-unsaturated alkenes, are biomarkers in marine sediments. These compounds share structural similarities with 4,4-Diethylhepta-1,2,6-triene in their unsaturated hydrocarbon chains. For example, HBI trienes in core DTGC2011 exhibit resistance to diagenesis, suggesting that conjugated trienes like 4,4-Diethylhepta-1,2,6-triene may also display environmental persistence . However, HBIs are isoprenoid-derived (C₂₀–C₃₀), whereas 4,4-Diethylhepta-1,2,6-triene is a shorter, non-isoprenoid hydrocarbon, limiting direct functional parallels.

Separacenes (Linear Polyene Polyols)

Separacenes A–D (1–4) are marine-derived polyols with tetraene or triene units flanked by diol groups. While 4,4-Diethylhepta-1,2,6-triene lacks hydroxyl moieties, its triene system mirrors the conjugated double bonds in separacenes. The absence of polar groups in 4,4-Diethylhepta-1,2,6-triene likely reduces its solubility in aqueous environments compared to separacenes, which exhibit bioactivity tied to their amphiphilic nature .

Aromatic Triterpenoids

24,25-Dinorlupa-1,3,5(10)-triene and related tetracyclic triterpenoids are aromatic hydrocarbons found in geological samples. These compounds undergo progressive aromatization, a process driven by thermal maturation . In contrast, 4,4-Diethylhepta-1,2,6-triene’s linear, non-aromatic structure lacks the steric complexity of triterpenoids, making it less stable under high-temperature conditions.

Data Table: Key Properties of 4,4-Diethylhepta-1,2,6-triene and Analogs

Compound Structure Source/Application Key Features Reference
4,4-Diethylhepta-1,2,6-triene C₁₁H₁₈, branched aliphatic triene Synthetic hydrocarbon Conjugated triene, ethyl substituents N/A
HBI Trienes C₂₀–C₃₀ isoprenoid alkenes Marine sediments Diagenesis-resistant, biomarkers
Separacenes A–D Linear polyene polyols Marine fungi Bioactive, hydroxylated trienes
24,25-Dinorlupa-1,3,5(10)-triene Tetracyclic triterpenoid Geological samples Aromatic, thermal maturation product

Research Findings and Implications

  • Reactivity : The conjugation in 4,4-Diethylhepta-1,2,6-triene’s triene system may enhance its participation in Diels-Alder reactions, similar to Appel’s salt derivatives (e.g., 1,2,6-thiadiazines), which exploit electrophilic sites for heterocycle synthesis .
  • Stability : Ethyl substituents could sterically hinder oxidation, a trait observed in HBI alkenes, which remain intact in sedimentary records .
  • Applications: Potential uses in polymer chemistry (as crosslinking agents) or as ligands in catalysis, though further studies are needed to confirm these roles.

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